1-butoxy-4-phenylphthalazine
Description
1-Butoxy-4-phenylphthalazine is a phthalazine derivative characterized by a butoxy (-OC₄H₉) substituent at position 1 and a phenyl group at position 4 of the phthalazine core. Phthalazines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties .
The phenyl group at position 4 may contribute to π-π stacking interactions with biological targets, a feature observed in other aryl-substituted phthalazines . Synthesis of such derivatives typically involves nucleophilic substitution or condensation reactions, as seen in the preparation of 4-benzyl-2H-phthalazin-1-one derivatives .
Properties
IUPAC Name |
1-butoxy-4-phenylphthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-3-13-21-18-16-12-8-7-11-15(16)17(19-20-18)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIJSPCJXRNIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-butoxy-4-phenylphthalazine can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as pyridine and catalysts to facilitate the substitution reactions .
Industrial production methods for 1-butoxy-4-phenylphthalazine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-Butoxy-4-phenylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The butoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of functionalized phthalazines.
Scientific Research Applications
1-Butoxy-4-phenylphthalazine has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 1-butoxy-4-phenylphthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase, leading to anti-inflammatory and antiproliferative effects . The compound may also interact with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-butoxy-4-phenylphthalazine with structurally related phthalazine derivatives:
*Calculated based on standard atomic weights.
Substituent Effects on Activity
- Alkoxy vs. Aryloxy Groups : Butoxy (C₄) chains may offer better metabolic stability than shorter alkoxy groups (e.g., methoxy) while maintaining solubility compared to benzyloxy derivatives .
- Electron-Withdrawing Groups : The benzoyl group in 1-benzoyl-4-(4-methylphenyl)phthalazine increases electrophilicity, enhancing interactions with microbial enzymes .
Research Findings and Challenges
- Synthetic Challenges: Direct synthesis of 1-butoxy-4-phenylphthalazine is unreported in the evidence, but analogous routes (e.g., nucleophilic displacement of chloro-phthalazines with butanol) could be extrapolated from methods used for 4-benzyl derivatives .
- Activity Gaps : While 1-benzoyl and 4-methylphenyl analogs show promise in antimicrobial screens, the butoxy-phenyl variant’s efficacy remains speculative. Computational modeling (e.g., docking studies) could predict target affinity.
Notes
Substituent Optimization : The butoxy group’s length balances lipophilicity and solubility, critical for oral bioavailability.
Biological Screening: Priority should be given to testing 1-butoxy-4-phenylphthalazine against epilepsy and bacterial models, leveraging known phthalazine SAR (structure-activity relationships) .
Synthetic Scalability : Large-scale production may require optimizing reaction conditions to avoid side products observed in thiourea-mediated syntheses .
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